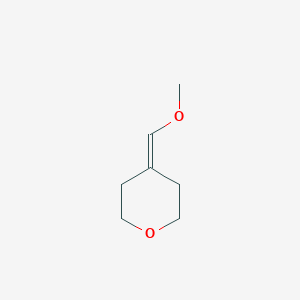

![molecular formula C7H10O B3045142 Bicyclo[2.2.1]heptan-7-one CAS No. 10218-02-7](/img/structure/B3045142.png)

Bicyclo[2.2.1]heptan-7-one

Vue d'ensemble

Description

Bicyclo[2.2.1]heptan-7-one is a chemical compound with the CAS Number: 10218-02-7 . It has a molecular weight of 110.16 .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-7-one is represented by the InChI code: 1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H2 . The InChI key is ZESXVLLAIXOYKB-UHFFFAOYSA-N .Chemical Reactions Analysis

There is a paper titled “An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates” that discusses a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-7-one has a melting point of 76-78 degrees Celsius . It has a density of 1.082g/cm3 and a boiling point of 183.5ºC at 760 mmHg .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Bicyclo[2.2.1]heptan-7-one, focusing on six unique fields:

Pharmaceuticals and Drug Development

Bicyclo[2.2.1]heptan-7-one, also known as camphor, is widely used in the pharmaceutical industry. Its applications include:

- Topical Analgesics : Camphor is a key ingredient in many topical analgesics due to its ability to relieve pain and reduce inflammation .

- Antimicrobial Agents : It exhibits antimicrobial properties, making it useful in formulations aimed at treating infections .

- Cough Suppressants : Camphor is used in cough suppressants and vapor rubs to alleviate symptoms of respiratory conditions .

Organic Synthesis

In organic chemistry, Bicyclo[2.2.1]heptan-7-one serves as a versatile building block:

- Asymmetric Synthesis : It is used in the synthesis of enantiomerically pure compounds, which are crucial in the development of chiral drugs .

- Cycloaddition Reactions : The compound is involved in [4+2] cycloaddition reactions, facilitating the creation of complex molecular structures .

Material Science

Bicyclo[2.2.1]heptan-7-one is employed in the development of advanced materials:

- Polymer Synthesis : It is used as a monomer in the synthesis of polymers with unique mechanical properties .

- Molecular Devices : The rigidity and shape of the bicyclo[2.2.1]heptane skeleton make it suitable for constructing molecular devices .

Biological Research

In biological research, Bicyclo[2.2.1]heptan-7-one is used to study various biological processes:

- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of certain enzymes .

- Cell Signaling Pathways : Researchers use it to study its effects on different cell signaling pathways .

Environmental Science

Bicyclo[2.2.1]heptan-7-one has applications in environmental science:

Mécanisme D'action

Target of Action

Bicyclo[2.2.1]heptan-7-one is a complex organic compound with a unique bicyclic structure Similar compounds have been shown to interact with various receptors, such as estrogen and androgen receptors . These receptors play crucial roles in numerous biological processes, including cell growth, differentiation, and metabolism.

Mode of Action

The exact mode of action of Bicyclo[22It’s suggested that similar compounds may bind agonistically to the estrogen receptor and/or antagonistically to the androgen receptor . This binding can lead to changes in the receptor’s activity, potentially altering the transcription of target genes and affecting cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22The interaction with estrogen and androgen receptors suggests that it may influence pathways related to hormone signaling . These pathways have downstream effects on a variety of biological processes, including cell growth, differentiation, and metabolic regulation.

Result of Action

The molecular and cellular effects of Bicyclo[22Its potential interaction with estrogen and androgen receptors suggests that it could have significant effects on cellular functions, possibly influencing cell growth, differentiation, and metabolism .

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESXVLLAIXOYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144721 | |

| Record name | Norbornan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10218-02-7 | |

| Record name | Norbornan-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010218027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbornan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

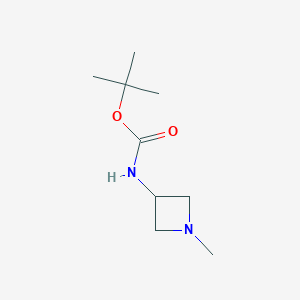

![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)

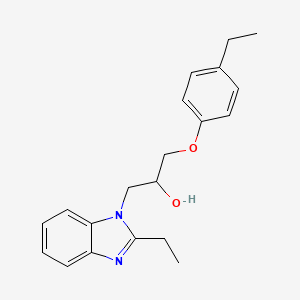

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045066.png)

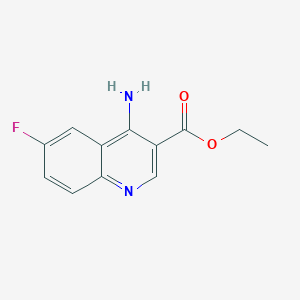

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B3045067.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl) pyrrolidin-2-one](/img/structure/B3045068.png)

![1-(4-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045071.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045073.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045074.png)

![3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B3045077.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045079.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3045082.png)